molecular formula C10H22N2O2 B14229401 6-Amino-N-(4-hydroxybutyl)hexanamide CAS No. 763103-53-3

6-Amino-N-(4-hydroxybutyl)hexanamide

Cat. No.: B14229401
CAS No.: 763103-53-3
M. Wt: 202.29 g/mol
InChI Key: PRUMAFCABDWGHH-UHFFFAOYSA-N
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Description

6-Amino-N-(4-hydroxybutyl)hexanamide is a chemical compound with the molecular formula C10H22N2O2 It is a derivative of hexanamide, featuring an amino group and a hydroxybutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-N-(4-hydroxybutyl)hexanamide typically involves the condensation of 6-aminocaproic acid with 4-hydroxybutylamine. The reaction is carried out in an organic solvent such as ethanol under reflux conditions for several hours. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-N-(4-hydroxybutyl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form a carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 6-Amino-N-(4-carboxybutyl)hexanamide.

    Reduction: 6-Amino-N-(4-aminobutyl)hexanamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-N-(4-hydroxybutyl)hexanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Amino-N-(4-hydroxybutyl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or activating their function. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

    6-Aminohexanoic acid: A simpler analog with similar functional groups but lacking the hydroxybutyl moiety.

    4-Hydroxybutylamine: Another related compound that shares the hydroxybutyl group but lacks the hexanamide structure.

Uniqueness

6-Amino-N-(4-hydroxybutyl)hexanamide is unique due to the combination of its amino and hydroxybutyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials .

Properties

CAS No.

763103-53-3

Molecular Formula

C10H22N2O2

Molecular Weight

202.29 g/mol

IUPAC Name

6-amino-N-(4-hydroxybutyl)hexanamide

InChI

InChI=1S/C10H22N2O2/c11-7-3-1-2-6-10(14)12-8-4-5-9-13/h13H,1-9,11H2,(H,12,14)

InChI Key

PRUMAFCABDWGHH-UHFFFAOYSA-N

Canonical SMILES

C(CCC(=O)NCCCCO)CCN

Origin of Product

United States

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